molecular formula C20H25N9O3 B11103473 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11103473
M. Wt: 439.5 g/mol
InChI Key: GVRPZEOSYLYLKZ-WSDLNYQXSA-N
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Description

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(1-AZEPANYLMETHYL)-N’-[(E)-(3-METHOXYPHENYL)METHYLENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that features multiple functional groups, including an oxadiazole ring, an azepane moiety, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A possible synthetic route could include:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Introduction of the azepane moiety via nucleophilic substitution or addition reactions.
  • Formation of the triazole ring through click chemistry or other cycloaddition reactions.
  • Final condensation with the methoxyphenylmethylene group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.

    Reduction: Reduction reactions could target the azepane or triazole rings.

    Substitution: Various substitution reactions could occur, especially at the aromatic rings or the azepane moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield nitro or hydroxyl derivatives, while reduction could produce amine or alkane derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Materials Science: Potential use in the development of novel polymers or nanomaterials.

Biology

    Biological Probes: Use as a fluorescent probe or in bioorthogonal chemistry.

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its complex structure.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in the treatment of diseases due to its bioactive functional groups.

Industry

    Chemical Sensors: Use in the development of sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, as an enzyme inhibitor, the compound might bind to the active site of the enzyme, blocking substrate access. In drug development, it could interact with specific molecular targets, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings.

    Oxadiazole Derivatives: Compounds featuring the oxadiazole ring.

    Azepane Derivatives: Compounds containing the azepane moiety.

Uniqueness

This compound’s uniqueness lies in its combination of multiple functional groups, which can confer a wide range of chemical and biological activities. Its structural complexity allows for diverse applications across various fields.

Properties

Molecular Formula

C20H25N9O3

Molecular Weight

439.5 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]triazole-4-carboxamide

InChI

InChI=1S/C20H25N9O3/c1-31-15-8-6-7-14(11-15)12-22-24-20(30)17-16(13-28-9-4-2-3-5-10-28)29(27-23-17)19-18(21)25-32-26-19/h6-8,11-12H,2-5,9-10,13H2,1H3,(H2,21,25)(H,24,30)/b22-12+

InChI Key

GVRPZEOSYLYLKZ-WSDLNYQXSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)CN4CCCCCC4

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)CN4CCCCCC4

Origin of Product

United States

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